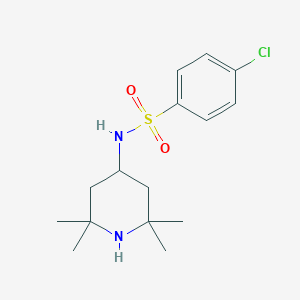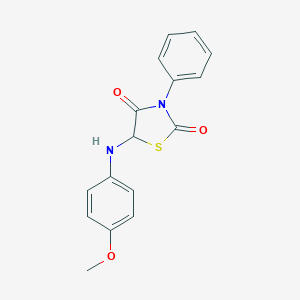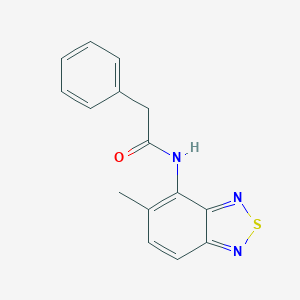
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione, commonly known as Bromophenylthiazolidinedione (BP-TZD), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-TZD is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to activate the PPARγ receptor, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to improve glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of diabetes and obesity. However, one of the limitations of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for research on 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. One area of research could be the development of more efficient synthesis methods for 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. Another area of research could be the investigation of the potential use of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Alzheimer's disease. In addition, further research could be conducted to fully understand the mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione.
Méthodes De Synthèse
The synthesis of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromophenyl isothiocyanate with 4-toluidine in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with maleic anhydride to yield 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of diabetes and obesity.
Propriétés
Formule moléculaire |
C16H13BrN2O2S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-6-12(7-3-10)18-14-15(20)19(16(21)22-14)13-8-4-11(17)5-9-13/h2-9,14,18H,1H3 |
Clé InChI |
ASNNLWABVKUOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)

